molybdenum(2+);tetraacetate
Description
Historical Development and Discovery of Dinuclear Molybdenum Carboxylates
The journey to understanding dinuclear molybdenum carboxylates began in 1960 when Bannister and Wilkinson reported the reaction of molybdenum hexacarbonyl (Mo(CO)₆) with carboxylic acids, including acetic acid, at high temperatures. wikipedia.orglookchem.comresearchgate.net This reaction produced yellow complexes that were initially proposed to be simple tetrahedral Mo(O₂CR)₂ compounds, as the concept of metal-metal multiple bonds was not yet established. wikipedia.orglookchem.comresearchgate.net
A paradigm shift occurred in 1964 when Lawton and Mason published the X-ray crystal structure of the product from the reaction with acetic acid, revealing its true nature as dimolybdenum tetraacetate, Mo₂(O₂CCH₃)₄. researchgate.net This structural elucidation was a landmark, confirming the dinuclear nature of the compound and identifying a surprisingly short Mo-Mo distance of 2.11 Å, significantly shorter than the 2.78 Å distance in molybdenum metal. researchgate.net This short distance was the first strong evidence for the existence of a molybdenum-molybdenum multiple bond. researchgate.net The synthesis is achieved by treating molybdenum hexacarbonyl with acetic acid, a process that involves the oxidation of Mo(0) to Mo(II). wikipedia.orglookchem.com
Significance of Molybdenum-Molybdenum Multiple Bonds in Coordination Chemistry
The discovery of the quadruple bond in molybdenum(II) tetraacetate was a pivotal moment in coordination chemistry. Molybdenum, in particular, is noted for its propensity to form strong multiple bonds with itself, and it constitutes the largest family of quadruply bonded compounds. nycu.edu.tw The electronic configuration of the Mo-Mo quadruple bond is σ²π⁴δ², formed from the overlap of d orbitals on the two metal centers. wikipedia.orglookchem.comnih.gov The δ-bond, arising from the face-to-face overlap of dxy orbitals, is particularly noteworthy as it is weaker than the σ and π bonds and dictates many of the compound's electronic and photophysical properties. nih.govpnas.org
The strength and nature of this multiple bond have been the subject of extensive research. The Mo-Mo bond length in these compounds typically ranges from 2.04 to 2.24 Å, with a "normal" range of 2.06 to 2.17 Å. researchgate.net The rotational barrier about the Mo-Mo quadruple bond has been measured to be 10.1 ± 0.5 kcal/mol, providing solution-based evidence for the existence of the quadruple bond. nih.gov The study of these multiple bonds has challenged and expanded the fundamental understanding of chemical bonding beyond the classical single, double, and triple bonds. pnas.org The stability of the [Mo≡Mo] and [Mo≡Mo] fragments allows for the synthesis of a vast array of derivatives. covalentbondclass.org
Current Research Paradigms and Fundamental Investigations
Molybdenum(II) tetraacetate continues to be a focal point of contemporary inorganic chemistry research, primarily serving as a versatile precursor for the synthesis of other dinuclear molybdenum compounds with multiple bonds. wikipedia.orglookchem.com Researchers can readily replace the acetate (B1210297) ligands with other groups to create new molecules, such as [Mo₂Cl₈]⁴⁻ and Mo₂Cl₄[P(C₄H₉)₃]₄. wikipedia.orglookchem.com This reactivity has been exploited to synthesize compounds with even higher bond orders, including the journey from Mo-Mo quadruple bonds to the quest for quintuple bonds. nycu.edu.twresearchgate.net
Current investigations delve into the intricate electronic and magnetic properties of these complexes. The interaction between the metal-metal δ orbital and the π-system of the carboxylate ligands can lead to intense metal-to-ligand charge transfer (MLCT) absorptions. researchgate.netrsc.org These properties are being explored for applications in photon harvesting and molecular electronics. nih.govrsc.org For instance, studies have examined electron transport through a single dimolybdenum tetraacetate molecule placed between electrodes. nih.gov
Furthermore, computational studies using Density Functional Theory (DFT) are providing deeper insights into the bonding, magnetic states, and electronic structure of these molecules, both in the gas phase and when adsorbed on surfaces. mdpi.comunige.chresearchgate.net These theoretical investigations complement experimental findings and help in designing new molecules with tailored properties. Research also extends to creating ordered assemblies, such as liquid crystalline phases and coordination polymers, to study electron delocalization and the photophysical properties of materials incorporating the Mo₂⁴⁺ unit. pnas.orgrsc.org The catalytic potential of dinuclear molybdenum complexes is another active area of research, with some paddlewheel complexes showing activity in reactions like the radical addition of CCl₄ to olefins. acs.org
Table of Compound Properties:
| Compound Name | Chemical Formula | Mo-Mo Bond Length (Å) | Key Feature |
| Molybdenum(II) tetraacetate | Mo₂(O₂CCH₃)₄ | ~2.09 - 2.11 | Archetypal quadruple bond wikipedia.orglookchem.comresearchgate.net |
| Molybdenum(II) trifluoroacetate | Mo₂(O₂CCF₃)₄ | 2.090(4) | Similar structure to acetate dimer researchgate.net |
| [Mo₂Cl₈]⁴⁻ | [Mo₂Cl₈]⁴⁻ | N/A | Derivative of tetraacetate wikipedia.orglookchem.com |
| Mo₂(μ-Cl)[Cl₂Li(OEt₂)][μ-η²-HC(N-Dipp)₂]₂ | C₄₅H₆₇Cl₃LiMo₂N₄O | 2.0875(4) | Quadruply bonded precursor researchgate.net |
| Mo₂[μ-η²-HC(N-Dipp)₂]₂ | C₄₄H₆₆Mo₂N₄ | 2.0187(9) | Quintuply bonded complex researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14221-06-8 |
|---|---|
Molecular Formula |
C8H12Mo2O8 |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
molybdenum(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
InChI Key |
DOOLFANBWPPEGQ-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
Isomeric SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
Other CAS No. |
14221-06-8 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Established Preparative Procedures
The foundational methods for synthesizing molybdenum(2+);tetraacetate rely on conventional heating of molybdenum hexacarbonyl in a carboxylic acid medium.
2 Mo(CO)₆ + 4 HO₂CCH₃ → Mo₂(O₂CCH₃)₄ + 12 CO + 2 H₂ wikipedia.org
This reaction is typically conducted under reflux conditions at elevated temperatures. chemicalforums.com The resulting product is a bright yellow, air-stable solid. wikipedia.orgrsc.org To ensure the reaction proceeds under water-free conditions, acetic anhydride (B1165640) is often added to the reaction mixture. chemicalforums.comrsc.org
Optimizing the synthesis from molybdenum hexacarbonyl has been a key focus to improve efficiency and yield. Traditional procedures often require extended reaction times, sometimes as long as 20 hours, under reflux. brainly.comresearchgate.net A high-boiling solvent, such as 1,2-dichlorobenzene, is sometimes employed to maintain the necessary temperature. brainly.comillinois.edu
A critical parameter for a successful and high-yield synthesis is the maintenance of an inert atmosphere, typically using nitrogen gas. chemicalforums.combrainly.com This prevents the oxidation of the molybdenum reactants and the final product by atmospheric oxygen. brainly.com Another refinement involves the addition of hexanes to the reaction flask. This helps to prevent the highly toxic molybdenum hexacarbonyl starting material from subliming into and blocking the condenser, which could create a dangerous buildup of pressure from the carbon monoxide and hydrogen gas generated during the reaction. brainly.comillinois.edu
Post-reaction purification steps are also crucial for obtaining a high-purity product. These typically involve washing the yellow crystalline solid with solvents such as ethanol (B145695) and diethyl ether, followed by drying under a high vacuum. illinois.edu Through careful control of these parameters, yields can be significantly enhanced, with some optimized procedures reporting yields greater than 80%. illinois.edu
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Precursor | Molybdenum Hexacarbonyl (Mo(CO)₆) | Source of Molybdenum(0) | wikipedia.orgillinois.edu |
| Reactant | Acetic Acid | Provides acetate (B1210297) ligands and acts as a solvent | wikipedia.orgchemicalforums.com |
| Additive | Acetic Anhydride | Ensures anhydrous (water-free) conditions | chemicalforums.comrsc.org |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of reactants and products | brainly.com |
| Temperature | Reflux (e.g., 130 °C) | Provides energy for ligand substitution and oxidation | rsc.org |
| Reaction Time | ~20 hours | Required for complete reaction in conventional heating | rsc.orgbrainly.com |
| Reported Yield | >80% | Efficiency of optimized procedures | illinois.edu |
Considerations for High-Purity Synthesis
Achieving high purity is paramount in the synthesis of this compound, particularly for its use as a precursor for other quadruply bonded compounds. wikipedia.org Key considerations include:
Atmosphere Control: The rigorous exclusion of oxygen through the use of an inert nitrogen atmosphere is vital to prevent the formation of undesired oxidized byproducts. brainly.com
Anhydrous Conditions: The removal of water, typically by using acetic anhydride, prevents side reactions and ensures the formation of the desired product. chemicalforums.com
Precursor Sublimation: Preventing the sublimation of the toxic and volatile Mo(CO)₆ precursor is important for both safety and stoichiometry. illinois.edu
Thorough Purification: After the reaction is complete, the crystalline product must be thoroughly washed to remove any soluble impurities, including unreacted starting materials and reaction byproducts. Solvents like ethanol and ether are commonly used for this purpose. illinois.edu
Drying: The final product should be dried under a high vacuum to remove any residual solvents. illinois.edu
By carefully managing these factors, it is possible to synthesize this compound with a high degree of purity, suitable for further chemical transformations and research.
Structural Characterization and Electronic Structure Elucidation
Advanced Crystallographic Investigations
X-ray crystallography has provided definitive insights into the solid-state structure of molybdenum(2+);tetraacetate, revealing a highly ordered and symmetric arrangement.
This compound exhibits a distinctive "Chinese lantern" or "paddlewheel" structure. wikipedia.orgwikipedia.org In this arrangement, two molybdenum atoms are held in close proximity, bridged by four bidentate acetate (B1210297) ligands. wikipedia.orgwikipedia.org This coordination geometry is a hallmark of several transition metal carboxylate complexes and is crucial for facilitating the strong metal-metal bonding observed in this compound. wikipedia.org
The interaction between the two molybdenum(II) centers in dimolybdenum tetraacetate is a classic example of a metal-metal quadruple bond. wikipedia.orgillinois.edu Each Mo(II) ion has a d⁴ electron configuration. The combination of eight d-electrons from the two metal centers populates the molecular orbitals to form one σ bond, two π bonds, and one δ bond. wikipedia.org This results in a bonding electron configuration of σ²π⁴δ², which accounts for the compound's notable stability and its diamagnetic nature. wikipedia.org
Precise measurements from X-ray diffraction studies have determined the key bond lengths and angles within the dimolybdenum tetraacetate molecule. The molybdenum-molybdenum (Mo-Mo) bond distance is remarkably short, a direct consequence of the quadruple bond. Initial studies reported a distance of 2.11 Å, which was later refined to 2.0934 Å. wikipedia.orgnih.gov This is significantly shorter than the Mo-Mo distance of 2.78 Å found in molybdenum metal, underscoring the strong multiple bond character. illinois.edu The molybdenum-oxygen (Mo-O) bond length between the molybdenum centers and the oxygen atoms of the bridging acetate ligands is approximately 2.119 Å. wikipedia.org
| Bond | Distance (Å) |
|---|---|
| Mo-Mo | 2.0934 |
| Mo-O | 2.119 |
In crystallographic studies of related dimolybdenum carboxylate complexes, structural disorder is a noted phenomenon, often involving coordinated solvent molecules or rotational disorder of substituent groups, such as trifluoromethyl groups on benzoate (B1203000) ligands. nih.gov This disorder is typically modeled by assigning partial occupancy factors to the affected atoms over multiple positions. For instance, in the crystal structure of a related dimolybdenum complex, coordinated dimethylformamide (DMF) molecules and pyridine (B92270) rings were found to be disordered over two orientations, with refined occupancy factors for the major components. rsc.org Similarly, co-crystallized solvent molecules like THF and pentane (B18724) can exhibit disorder within the crystal lattice. nih.gov While specific data on disorder in pure this compound crystals is less commonly reported, these examples highlight the methodologies used to refine such structural complexities.
State-of-the-Art Spectroscopic Characterization
A suite of spectroscopic techniques has been employed to probe the electronic structure and vibrational properties of this compound and related compounds, corroborating the findings from crystallographic analyses.
X-ray Photoelectron Spectroscopy (XPS) : XPS is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of a material. For molybdenum compounds, XPS can distinguish between different oxidation states such as Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺ based on the binding energies of the Mo 3d core levels. lmaleidykla.ltlmaleidykla.lt The Mo 3d spectrum shows well-separated spin-orbit components (3d₅/₂ and 3d₃/₂), and the binding energy of the Mo 3d₅/₂ peak for Mo(II) is expected to be lower than those for higher oxidation states like MoO₂ (Mo⁴⁺) and MoO₃ (Mo⁶⁺). thermofisher.comxpsfitting.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum of this compound is characterized by a weak transition in the visible region, typically around 410-430 nm. nih.gov This absorption is assigned to the δ → δ* electronic transition, which is a signature of the Mo-Mo quadruple bond. nih.gov The low intensity of this band is consistent with its Laporte-forbidden nature.
Vibrational Spectroscopy (IR and Raman) : Vibrational spectroscopy provides information about the bonding within a molecule. Raman spectroscopy has been particularly useful in studying the Mo-Mo quadruple bond. The stretching vibration of the Mo-Mo bond gives rise to a strong Raman signal, providing direct evidence for the bond's existence and strength. rsc.org Infrared spectroscopy is also used to characterize the vibrations of the bridging acetate ligands. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo. huji.ac.il ⁹⁵Mo is generally preferred due to its higher sensitivity and tendency to produce narrower signals. huji.ac.il As this compound is a diamagnetic complex, it is amenable to NMR studies. wikipedia.org While the quadrupolar nature of the ⁹⁵Mo nucleus can lead to broad lines, sharp signals can be obtained for highly symmetric compounds. northwestern.edu The chemical shift of ⁹⁵Mo is very sensitive to the electronic environment around the molybdenum nucleus, making it a valuable probe for studying molybdenum complexes. huji.ac.ilnorthwestern.edu ¹H NMR can also be used to characterize the acetate ligands. rsc.org
| Technique | Observed Feature | Assignment/Interpretation |
|---|---|---|
| XPS | Mo 3d core level peaks | Determination of Mo(II) oxidation state |
| UV-Vis | Weak absorption ~410-430 nm | δ → δ* transition of the Mo-Mo quadruple bond |
| Raman | Strong signal for Mo-Mo stretch | Direct evidence of the quadruple bond |
| ⁹⁵Mo NMR | Chemical shift | Probes the electronic environment of the Mo nucleus |
Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
Vibrational spectroscopy is a critical tool for characterizing the bonding within molybdenum(II) tetraacetate, particularly the distinctive Mo-Mo quadruple bond and the coordination of the acetate ligands.
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR spectra of molybdenum(II) tetraacetate show characteristic bands for the carboxylate groups. The asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the acetate ligands are prominent. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) are indicative of the bridging coordination mode of the carboxylate ligands. Additionally, vibrations corresponding to the Mo-O bonds are observed at lower frequencies. rsc.org
Raman Spectroscopy : Raman spectroscopy is particularly important for identifying the Mo-Mo stretching vibration (ν(Mo-Mo)). Due to the symmetry of the Mo-Mo bond, this vibration is typically strong in the Raman spectrum and weak or absent in the infrared spectrum. The frequency of this mode, found in the low-frequency region (typically 350-450 cm⁻¹), provides direct evidence for the strength and nature of the metal-metal quadruple bond. nih.gov For example, the Raman spectrum of a related dimolybdenum isonicotinate (B8489971) complex has been reported. rsc.org
The table below summarizes key vibrational frequencies reported for molybdenum(II) tetraacetate and related compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |
| Asymmetric Carboxylate Stretch (νₐₛ(COO)) | ~1580 | FTIR | Indicates coordination of acetate ligands. |
| Symmetric Carboxylate Stretch (νₛ(COO)) | ~1440 | FTIR | Indicates coordination of acetate ligands. |
| Mo-O Stretch | 400 - 600 | FTIR, Raman | Characterizes the bond between molybdenum and the acetate oxygen atoms. nih.gov |
| Mo-Mo Stretch (ν(Mo-Mo)) | ~400 | Raman | Direct evidence of the Mo-Mo quadruple bond. |
Electronic Absorption Spectroscopy (UV-Visible)
The UV-Visible absorption spectrum of molybdenum(II) tetraacetate is defined by electronic transitions involving the molecular orbitals of the Mo₂⁴⁺ core, which has a σ²π⁴δ² ground-state electron configuration. lookchem.comwikipedia.org
The most characteristic feature of the spectrum is the lowest-energy electronic transition, which is assigned as the δ → δ* transition. This transition involves the promotion of an electron from the δ bonding orbital to the corresponding δ* antibonding orbital. It typically appears as a weak absorption band in the visible region of the spectrum. For similar dimolybdenum tetracarboxylate complexes, this band is observed at approximately 440 nm. rsc.org
At higher energies (shorter wavelengths), more intense absorption bands are observed. A prominent band often seen around 300 nm is attributed to a π → π* electronic transition within the Mo₂⁴⁺ core. rsc.org Computational studies on related dimolybdenum paddlewheel complexes have been used to calculate and assign the major electronic transitions, confirming that they primarily involve transitions from metal-centered orbitals (like the δ orbital, which is often the HOMO) to ligand-based π* orbitals or metal-centered antibonding orbitals. rsc.org
| Wavelength (λₘₐₓ) | Energy (cm⁻¹) | Assignment | Relative Intensity |
| ~440 nm | ~22,700 cm⁻¹ | δ → δ | Weak |
| ~325 nm | ~30,800 cm⁻¹ | δ → π | Weak (Shoulder) |
| ~300 nm | ~33,300 cm⁻¹ | π → π* | Intense |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. Molybdenum(II) tetraacetate, in its ground state, is EPR silent. lookchem.com This is because the Mo(II) centers each have a d⁴ electron configuration, leading to a total of eight valence electrons in the Mo₂⁴⁺ core. These electrons fully occupy the σ, π, and δ bonding molecular orbitals (σ²π⁴δ²), resulting in a diamagnetic molecule with no unpaired electrons and a total spin of S=0. lookchem.comwikipedia.org
While the parent compound is EPR silent, the technique is invaluable for characterizing its redox products. One-electron oxidation of molybdenum(II) tetraacetate yields the paramagnetic [Mo₂(O₂CCH₃)₄]⁺ cation. This species has an S=1/2 spin state and would therefore exhibit a characteristic EPR spectrum. EPR studies on various Mo(III) (d³) complexes, which are also paramagnetic, show signals that are highly sensitive to the ligand environment and geometry of the metal center. electronicsandbooks.com Therefore, EPR spectroscopy serves as a crucial tool to confirm the generation of and investigate the electronic structure of oxidized derivatives of molybdenum(II) tetraacetate.
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is used to determine the molecular weight and confirm the dimeric structure of molybdenum(II) tetraacetate.
Electron Ionization (EI-MS) : The EI mass spectrum of molybdenum(II) tetraacetate is available in databases such as the NIST WebBook. nist.gov A key feature of the spectrum is not a single molecular ion peak (M⁺), but rather a cluster or "family" of peaks. This pattern arises from the rich isotopic distribution of the two molybdenum atoms in the dimer. Molybdenum has seven stable isotopes, leading to a complex isotopic pattern for any Mo-containing fragment. The most intense peak in the molecular ion region corresponds to the most abundant combination of isotopes.
Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique well-suited for coordination compounds. While specific ESI-MS data for the parent compound is not widely published, this method is used for its derivatives. rsc.org For the parent compound, ESI-MS would be expected to show quasimolecular ions, such as the protonated molecule [M+H]⁺ or adducts with alkali metals like [M+Na]⁺, again with the characteristic isotopic pattern of a dimolybdenum species. Fragmentation in tandem MS (MS/MS) experiments can provide further structural information by showing the sequential loss of acetate ligands or cleavage of the Mo₂ core. uab.edu
The table below lists some of the significant ions observed in the electron ionization mass spectrum of Mo₂(O₂CCH₃)₄. nist.gov
| m/z Value | Relative Intensity (%) | Possible Assignment |
| 428 (cluster) | ~20 | [Mo₂(O₂CCH₃)₄]⁺ (Molecular Ion) |
| 369 (cluster) | ~15 | [Mo₂(O₂CCH₃)₃(O₂C)]⁺ |
| 310 (cluster) | ~100 | [Mo₂(O₂CCH₃)₂]⁺ |
| 251 (cluster) | ~45 | [Mo₂(O₂CCH₃)]⁺ |
| 192 (cluster) | ~60 | [Mo₂]⁺ |
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light induced by a strong magnetic field applied parallel to the direction of light propagation. It is particularly useful for probing the electronic structure of molecules, especially their excited states and the properties of paramagnetic species.
MCD studies specifically on molybdenum(II) tetraacetate are not widely reported in the chemical literature. The technique is most powerful when applied to systems with degenerate ground or excited states, or to paramagnetic compounds where it can provide information on spin states. As a diamagnetic molecule with a closed-shell electronic configuration, the MCD spectrum of molybdenum(II) tetraacetate would be expected to be dominated by temperature-independent 'A' and 'B' terms, which can help resolve overlapping transitions in the conventional absorption spectrum.
While direct MCD data is scarce, related techniques like X-ray MCD (XMCD) have been applied to complex molybdenum-containing systems like the FeMoco cluster of nitrogenase to provide experimental evidence for the spin state and electronic configuration of the molybdenum center. nih.gov Additionally, Electronic Circular Dichroism (ECD) has been used extensively with dimolybdenum tetracarboxylates as auxiliary chromophores for determining the absolute configuration of chiral molecules. lookchem.comrsc.org
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex electronic structure and bonding of molybdenum(II) tetraacetate. These approaches provide insights that complement and help interpret experimental findings.
Electronic Structure and Bonding : Computational studies have been instrumental in describing the nature of the Mo-Mo quadruple bond. They confirm the σ²π⁴δ² electron configuration, detailing the composition and relative energies of the molecular orbitals (MOs) formed from the overlap of the molybdenum d-orbitals. rsc.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to understand the compound's redox properties and to assign electronic transitions observed in UV-Vis spectroscopy. rsc.org
Spectroscopic Property Prediction : DFT calculations are widely used to predict and interpret spectroscopic data.
NMR Spectroscopy : Theoretical methods can calculate the Electric Field Gradient (EFG) and Chemical Shift (CS) tensors for nuclei like ⁹⁵Mo. These calculated parameters can then be compared with experimental solid-state NMR data to provide a detailed assignment of observed signals to specific molecular structures and environments. chemrxiv.orgrsc.org
Vibrational Spectroscopy : Calculation of vibrational frequencies helps in the assignment of complex experimental IR and Raman spectra, including the definitive identification of the ν(Mo-Mo) mode. nih.gov
Electronic Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the energies and intensities of electronic transitions, aiding the assignment of bands in the UV-Visible spectrum, such as the characteristic δ → δ* transition. rsc.org
Reactivity and Surface Interactions : Computational models have been used to study the interactions of molybdenum(II) tetraacetate with surfaces, for instance, its adsorption and arrangement on a copper surface, providing insights into its potential use in materials science. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties of molybdenum(II) tetraacetate. These studies have provided a detailed understanding of its molecular orbitals, the nature of the metal-metal bond, and the forces contributing to its stability.
The electronic structure of dimolybdenum tetraacetate is characterized by a quadruple Mo-Mo bond with a σ²π⁴δ² electron configuration. nih.gov The highest occupied molecular orbital (HOMO) is of δ symmetry, arising from the interaction of the dxy orbitals of the two molybdenum atoms. The lowest unoccupied molecular orbital (LUMO) is the corresponding antibonding δ* orbital. The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties. ossila.com
DFT calculations have been employed to determine the HOMO-LUMO gap. For instance, a calculated HOMO-LUMO gap of 2.002 eV has been reported, which is in reasonable agreement with experimental values. nih.gov The HOMO is primarily localized on the Mo₂ core, with Natural Bond Orbital (NBO) analysis indicating that it possesses 87-88% Mo₂-δ character in related dimolybdenum paddlewheel complexes. nih.gov The LUMO is also centered on the metal-metal axis. The energy of this gap can be tuned by modifying the ligands, with electron-withdrawing groups stabilizing the Mo₂-δ orbital and increasing the gap. nih.gov
The nature of the frontier orbitals is crucial for understanding the reactivity of the complex. The HOMO's δ character makes it susceptible to interactions with Lewis bases at the axial positions, while the LUMO can accept electrons in redox reactions.
Table 1: Calculated Electronic Properties of Dimolybdenum Tetraacetate
| Property | Calculated Value | Reference |
|---|---|---|
| HOMO-LUMO Gap | 2.002 eV | nih.gov |
| Mo₂-δ character in HOMO | 87-88% | nih.gov |
The quadruple bond in molybdenum(II) tetraacetate is a key feature that has been extensively studied using computational methods. The effective bond order (EBO) can be calculated to quantify the strength of the Mo-Mo interaction. While a formal bond order of four is predicted by molecular orbital theory, computational analyses provide a more nuanced picture.
DFT calculations, in conjunction with techniques like the Atoms in Molecules (AIM) theory, can be used to analyze the electron density distribution and characterize the metal-metal bond. The calculated Mo-Mo distance in dimolybdenum tetraacetate is around 2.134 Å, which is consistent with experimental data. nih.gov The electron configuration of σ²π⁴δ² confirms the presence of one sigma, two pi, and one delta bond between the two molybdenum atoms. nih.govwikipedia.org
In the crystalline state, intermolecular Mo–O axial interactions can occur, which contribute to the stability of the complex and can hinder the approach of reactants like oxygen. nih.gov Computational methods can be used to model and quantify these weak interactions, providing a more complete understanding of the factors governing the crystal packing and solid-state reactivity of the compound. nih.gov The green regions in Independent Gradient Model (IGM) analyses can indicate the presence of van der Waals interactions, which are crucial for the stabilization of ligand-protein complexes and can be extrapolated to understand intermolecular forces in molecular crystals. nih.gov
High-Level Quantum Chemical Calculations (e.g., CASSCF/CASPT2)
For a more accurate description of the electronic structure of multiconfigurational systems like dimolybdenum tetraacetate, high-level quantum chemical methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2) are often employed. molcas.org These methods are particularly well-suited for studying systems with strong electron correlation effects, such as those with multiple metal-metal bonds.
CASSCF/CASPT2 calculations can provide a more precise determination of the energies of the ground and excited states, which is crucial for interpreting electronic spectra. molcas.org These methods can also offer a more accurate description of the potential energy surfaces for chemical reactions involving the dimolybdenum core. While computationally demanding, CASSCF/CASPT2 calculations serve as important benchmarks for validating the results obtained from more computationally efficient DFT methods. molcas.org
Mechanistic Insights from Computational Simulations (e.g., Hydrolysis Catalysis)
Computational simulations have been instrumental in providing mechanistic insights into reactions catalyzed by molybdenum complexes, including processes analogous to hydrolysis. While specific studies on the hydrolysis catalysis by molybdenum(II) tetraacetate are not abundant, DFT calculations on related molybdenum-containing systems offer valuable parallels.
For instance, computational studies on the hydrolysis reactions of small molybdenum oxide nanoclusters have shown that water can readily react with the metal centers. acs.org The reaction barriers are generally low, indicating facile hydrolysis. acs.org These studies highlight the role of the metal's Lewis acidity and the nature of the surrounding ligands in determining the reaction pathway and energetics. Similar principles would apply to the interaction of water with the axial positions of the dimolybdenum tetraacetate core, which could be a preliminary step in any potential hydrolytic catalytic cycle.
Continuum and Discrete-Continuum Solvation Model Applications
To accurately model the behavior of molybdenum(II) tetraacetate in solution, it is essential to account for the effects of the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), and discrete-continuum models are computational approaches used to simulate solvation. nih.gov
In continuum models, the solvent is represented as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent. nih.gov Discrete-continuum models offer a more refined approach by treating the first solvation shell explicitly (discrete) and the rest of the solvent as a continuum. These models are crucial for accurately predicting properties such as solubility, reactivity, and spectroscopic characteristics in solution. For instance, quantum chemical calculations on molybdenum clusters have shown that including solvent effects is important for obtaining results that are directly comparable with experimental data. researchgate.net Performing an explicit solvent treatment can significantly improve the agreement between theoretical predictions and experimental measurements. researchgate.net
Reactivity Profiles and Coordination Chemistry Transformations
Ligand Substitution Reactions
The paddlewheel structure of dimolybdenum tetraacetate, featuring a quadruple bond between the two molybdenum atoms, serves as a versatile platform for a variety of ligand substitution reactions. The acetate (B1210297) ligands, while providing stability to the dimolybdenum core, are kinetically labile and can be displaced by a range of incoming ligands, leading to the formation of a diverse array of derivative complexes.
Kinetic and Mechanistic Studies of Acetate Ligand Exchange
The exchange of acetate ligands in dimolybdenum tetraacetate is a fundamental process that underpins its utility as a precursor in the synthesis of other dinuclear molybdenum compounds. While detailed quantitative kinetic data for the acetate exchange on Mo₂(OAc)₄ is not extensively documented in readily available literature, the general principles of ligand substitution on such complexes provide a framework for understanding these processes.
The solvent plays a crucial role in the kinetics of ligand exchange reactions. For paddlewheel complexes like dimolybdenum tetraacetate, coordinating solvents can influence the rate of ligand dissociation. The dissociation of carboxylate ligands from such complexes is known to be solvent-dependent. The coordination of a solvent molecule to the axial position of the dimolybdenum core can weaken the Mo-O bonds of the bridging acetate ligands, thereby facilitating their departure. The nature of the solvent, including its polarity and coordinating ability, can therefore significantly impact the rate at which acetate exchange occurs. For instance, in the study of related heteroleptic complexes, decomposition rates, which can be initiated by ligand dissociation, were found to differ in various deuterated solvents like acetone-d₆ and chloroform-d₃ researchgate.net.
Ligand substitution reactions can proceed through various mechanisms, including dissociative, associative, and interchange pathways. For sterically crowded complexes like dimolybdenum tetraacetate, a dissociative mechanism is often favored. In a dissociative pathway, the rate-determining step is the cleavage of a bond between the metal center and the departing ligand, forming an intermediate with a lower coordination number. This intermediate then rapidly reacts with the incoming ligand.
Synthesis of Derivative Dinuclear Molybdenum Complexes (e.g., Halido, Phosphine Ligands)
Dimolybdenum tetraacetate is a key starting material for the synthesis of a variety of dinuclear molybdenum complexes where the acetate groups are fully or partially replaced by other ligands, such as halides and phosphines. These reactions typically involve the reaction of Mo₂(OAc)₄ with a source of the desired ligand in an appropriate solvent.
The reaction with trimethylsilyl halides ((CH₃)₃SiX, where X = Cl, Br, I) in the presence of phosphine ligands provides a versatile route to mixed-ligand and fully substituted complexes. For example, the reaction of Mo₂(OAc)₄ with (CH₃)₃SiCl and bis(diphenylphosphino)amine (dppa) in tetrahydrofuran (THF) can yield both the mixed-ligand complex trans-Mo₂Cl₂(OAc)₂(μ-dppa)₂ and the fully substituted Mo₂Cl₄(μ-dppa)₂ wikipedia.org. The acetate ligands can be completely displaced to form compounds like [Mo₂Cl₈]⁴⁻ or Mo₂Cl₄[P(C₄H₉)₃]₄ wikipedia.org.
| Precursor | Reagents | Product(s) | Solvent | Reference |
| Mo₂(OAc)₄ | (CH₃)₃SiCl, dppa | trans-Mo₂Cl₂(OAc)₂(μ-dppa)₂, Mo₂Cl₄(μ-dppa)₂ | THF | wikipedia.org |
| Mo₂(OAc)₄ | (CH₃)₃SiX (X=Cl, Br, I), dppa | Mo₂X₂(OAc)₂(μ-dppa)₂ | Not specified | researchgate.net |
| Mo₂(OAc)₄ | (CH₃)₃SiCl, dppma | trans-[Mo₂(μ-O₂CCH₃)₂Cl₂(μ-dppma)₂] | Not specified | researchgate.net |
| Mo₂(OAc)₄ | HBF₄·Et₂O, L¹ | trans-Mo₂(μ-O₂CMe)₂(μ-L¹)₂₂ | Dichloromethane | researchgate.net |
| Mo₂(OAc)₄ | HBF₄·Et₂O, L² | trans-Mo₂(μ-O₂CMe)₂(μ-L²)₂₂ | Dichloromethane | researchgate.net |
dppa = bis(diphenylphosphino)amine; dppma = bis(diphenylphosphino)methylamine; L¹ = 2-(diphenylphosphino)-6-(pyrazol-1-yl)pyridine; L² = 2-chloro-6-(diphenylphosphino)pyridine
Formation of Heteroleptic and Mixed-Ligand Molybdenum(II) Species
The stepwise substitution of the acetate ligands in dimolybdenum tetraacetate allows for the synthesis of heteroleptic and mixed-ligand complexes, where the dimolybdenum core is bridged by a combination of different ligand types. These complexes are of interest as they allow for the fine-tuning of the electronic and steric properties of the dinuclear center.
For instance, reacting Mo₂(OAc)₄ with a stoichiometric amount of a lithium amidinate salt can lead to the formation of mixed-ligand paddlewheel-type complexes. An example is the reaction with 2 or 3 equivalents of Li[c-C₃H₅−C≡C−C(NⁱPr)₂] which affords trans-Mo₂(OAc)₂([c-C₃H₅−C≡C−C(NⁱPr)₂]₂) and Mo₂(OAc)([c-C₃H₅−C≡C−C(NⁱPr)₂]₃, respectively researchgate.net. The synthesis of heteroleptic complexes of the form Mo₂(NN)₃OAc, where NN is a formamidinate ligand, has also been reported by reacting Mo₂(OAc)₄ with 3 equivalents of the corresponding formamidine and a base nih.gov. These mixed-ligand species are valuable as they can serve as precursors for further functionalization, with the remaining acetate ligand being kinetically labile and susceptible to further substitution researchgate.net.
Generation of Coordination Polymers
Dimolybdenum tetraacetate can be utilized as a building block for the construction of coordination polymers. In this context, the dinuclear Mo₂(OAc)₄ unit acts as a node, and bifunctional organic ligands serve as linkers to create extended one-, two-, or three-dimensional networks.
A notable example is the reaction of dimolybdenum tetraacetate with isonicotinic acid in dimethylformamide (DMF). This reaction leads to the substitution of the acetate ligands with isonicotinate (B8489971) ligands, forming Mo₂(INA)₄ units. These units then self-assemble into one-dimensional coordination polymers, where the pyridyl nitrogen of the isonicotinate ligand on one paddlewheel unit coordinates to the axial position of a molybdenum atom on an adjacent paddlewheel unit rsc.org. The synthesis is typically carried out under reflux conditions, and the resulting material precipitates from the solution rsc.org. The formation and structure of such coordination polymers are influenced by factors such as the nature of the linker, the solvent system, and the reaction temperature. The use of N-donor linkers is a common strategy in the design of coordination polymers nih.gov.
| Precursor | Linker | Product | Solvent | Reference |
| Mo₂(OAc)₄ | Isonicotinic Acid | [Mo₂(INA)₄]n | DMF | rsc.org |
Reactions with Diverse Organic Substrates (e.g., Acetylene Derivatives)
Molybdenum complexes, including those derived from molybdenum(2+);tetraacetate, exhibit reactivity towards unsaturated organic molecules such as acetylenes. These reactions can lead to a variety of products, including the formation of new organometallic complexes and catalytic transformations.
The reactions of molybdenum complexes with electrophilic alkynes like dimethyl acetylenedicarboxylate (DMAD) and methyl propiolate have been investigated. For example, the reaction of [Mo(CO)₂(η⁴-C₄Ph₄CO)₂] with DMAD results in the incorporation of two alkyne molecules. One alkyne molecule links to the carbonyl group of the tetracyclone ligand, while the other binds to the metal center as a four-electron donor.
While direct reactions of this compound with acetylene derivatives are less commonly reported in the context of simple adduct formation, its derivatives are utilized in catalytic processes involving alkynes. Molybdenum-based catalysts are effective in alkyne metathesis reactions. For instance, molybdenum(VI) alkylidyne complexes can catalyze the breaking and making of carbon-carbon triple bonds. The nature of the ligands on the molybdenum center, such as the presence of electron-withdrawing or bulky groups, can significantly influence the catalytic activity and selectivity of these reactions.
In some cases, the reaction of molybdenum complexes with terminal alkynes can lead to the formation of vinylidene complexes, which are important intermediates in various catalytic cycles. The reaction of molybdenum complexes with internal alkynes, such as 3-hexyne, can result in the formation of molybdenacyclobutadiene complexes.
The following table summarizes some of the observed reaction types of molybdenum complexes with acetylene derivatives:
| Molybdenum Complex Type | Acetylene Derivative | Product Type |
|---|---|---|
| Molybdenum Carbonyl Complex | Dimethyl Acetylenedicarboxylate (DMAD) | Alkyne-Coupled Carbonyl Complex |
| Molybdenum Carbonyl Complex | Methyl Propiolate | Alkyne-Coupled Carbonyl Complex (Isomeric Mixture) |
| Molybdenum(VI) Alkylidyne Complex | Various Alkynes | Alkyne Metathesis Products |
| Molybdenum(VI) Complex | 3-Hexyne | Molybdenacyclobutadiene Complex |
Advanced Applications in Chemical Research and Methodology
Precursor in Materials Science
The unique structure of molybdenum(II) tetraacetate, featuring a dimolybdenum core bridged by four acetate (B1210297) ligands, makes it an excellent starting material for the synthesis of more complex structures. The acetate ligands can be readily substituted, allowing for the rational design of new materials with tailored properties.
Fabrication of Molybdenum(II) Oxalate (B1200264) and Related Metal-Organic Frameworks
Molybdenum(II) tetraacetate is a key precursor in the synthesis of molybdenum(II) oxalate, a material of interest for its potential as a simple metal-organic framework (MOF) containing a metal-metal quadruple bond. The fabrication process involves the reaction of molybdenum(II) acetate with oxalic acid in a refluxing deoxygenated aqueous solution. confex.com This ligand exchange reaction replaces the acetate groups with oxalate bridges, yielding an insoluble, bright red powder. confex.com Infrared spectroscopy analysis confirms the absence of acetate in the final product. confex.com
The resulting molybdenum(II) oxalate is nanocrystalline or amorphous. confex.com This method represents a direct route to materials based on the [Mo₂]⁴⁺ core, which can be further utilized in the construction of more complex, porous coordination polymers. For instance, molybdenum(II) tetraacetate can be reacted with other organic linkers, such as isonicotinic acid in dimethylformamide (DMF), to produce crystalline, one-dimensional coordination polymers. ereztech.com In this synthesis, the acetate ligands are replaced by isonicotinate (B8489971) ligands, forming paddlewheel clusters that are linked into molecular chains.
Table 1: Synthesis of Molybdenum-Based Materials from Molybdenum(II) Tetraacetate
| Precursor | Reagent | Product | Material Type |
|---|---|---|---|
| Molybdenum(II) tetraacetate | Oxalic acid | Molybdenum(II) oxalate | MOF precursor/Simple MOF |
Role in the Synthesis of Heterogeneous Catalysts (e.g., Mo-Based Systems)
Molybdenum(II) tetraacetate and its derivatives serve as precursors for creating heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability.
A notable example is the development of a silica-supported catalyst for the ring-opening metathesis polymerization (ROMP) of norbornene. In this application, a derivative of dimolybdenum tetraacetate, [Mo₂(µ-O₂CMe)₂(MeCN)₆][BF₄]₂, is supported on silica (B1680970). While this specific supported complex was found to be inactive for the polymerization of norbornene on its own, it highlights the strategy of using binuclear molybdenum(II) complexes as precursors for heterogeneous systems.
A related complex, [Mo₂(MeCN)₈][BF₄]₄, when supported on silica, proved to be an efficient heterogeneous catalyst for the ROMP of norbornene, achieving essentially quantitative polymerization at 90°C over 48 hours without the need for a co-catalyst. This demonstrates that immobilizing these dimolybdenum units on a support like silica can generate active and robust heterogeneous catalysts. The general principle involves leveraging the reactivity of the dimolybdenum core, which can be anchored to a solid matrix for applications in industrial catalysis.
Chiroptical Spectroscopy for Absolute Configuration Determination
Molybdenum(II) tetraacetate has found a sophisticated application in stereochemistry as an auxiliary chromophore for determining the absolute configuration of chiral molecules using circular dichroism (CD) spectroscopy.
Application as an Auxiliary Chromophore in Circular Dichroism Spectroscopy
The core of this method lies in the in situ formation of chiral complexes between the achiral molybdenum(II) tetraacetate and a chiral substrate. confex.comresearchgate.net The dimolybdenum core, [Mo₂]⁴⁺, possesses d-d electronic transitions in the visible region of the spectrum (300-600 nm), but being achiral, it does not produce a CD signal on its own. When a chiral ligand complexes with the dimolybdenum unit, it induces chirality in the metal-based chromophore, resulting in measurable Cotton effects in the CD spectrum. confex.comresearchgate.net
The sign of these induced Cotton effects (ICD) can be empirically correlated with the absolute stereochemistry of the chiral ligand. nih.gov This provides a powerful, non-destructive method for configurational assignment without the need for crystallization or chemical modification of the analyte. The technique is particularly valuable for molecules that lack their own suitable chromophores for CD analysis. confex.comresearchgate.net
Complexation with Chiral Molecules (e.g., Amino Acids)
This chiroptical method has been successfully applied to determine the absolute configuration of various classes of chiral molecules, including vic-diols and amino acids. confex.comnih.govillinois.edu When optically active amino acids are mixed with a solution of molybdenum(II) tetraacetate in a solvent like DMSO, one or more of the acetate ligands are exchanged for the amino acid ligand. confex.comresearchgate.net This complexation is spontaneous and leads to the formation of a chiral dimolybdenum complex.
The resulting CD spectra exhibit multiple Cotton effects, with those around 300 nm and 400 nm being particularly useful for stereochemical correlation. confex.com An empirical rule, known as the hexadecant rule, has been developed to relate the signs of these specific Cotton effects to the spatial arrangement of substituents around the chiral center of the amino acid. confex.comresearchgate.net This methodology has proven to be a versatile and straightforward tool for the stereochemical analysis of both standard and N-protected amino acids. confex.com
Table 2: Induced CD Bands for Stereochemical Analysis using Molybdenum(II) Tetraacetate
| Chiral Ligand Class | Solvent | Key CD Bands (nm) | Application |
|---|---|---|---|
| Amino Acids | DMSO | ~300 and ~400 | Determination of Absolute Configuration |
Fundamental Investigations in Inorganic Bonding Theory
Molybdenum(2+);tetraacetate holds a canonical place in the history and development of inorganic bonding theory, primarily due to its pivotal role in the establishment and understanding of metal-metal multiple bonds, specifically the quadruple bond. nih.govresearchgate.netwikipedia.org Its discovery and characterization marked a significant advancement in the comprehension of how metal atoms can interact and form strong, covalent bonds.
The structure of this compound features a "Chinese lantern" or "paddlewheel" arrangement, where two molybdenum atoms are bridged by four acetate ligands. wikipedia.org The crucial aspect of this structure is the very short distance between the two molybdenum atoms, which is significantly shorter than the metallic radius of molybdenum, indicating a strong bonding interaction. wikipedia.org The initial structural characterization of this compound was a landmark event, as it provided the first definitive evidence for the existence of a quadruple bond between two metal atoms.
The quadruple bond in this compound consists of one sigma (σ) bond, two pi (π) bonds, and one delta (δ) bond. wikipedia.org This bonding model is explained by the overlap of the d-orbitals of the two molybdenum(II) centers. The electronic configuration of this bond is σ²π⁴δ². wikipedia.org The study of this compound has been instrumental in developing a theoretical framework for understanding these types of bonds.
Spectroscopic and theoretical investigations of this compound have provided deep insights into the nature of the individual components of the quadruple bond. The δ-bond, formed by the face-to-face overlap of dxy orbitals, is particularly noteworthy as it is a weaker and more diffuse bond compared to the σ and π bonds. The study of the electronic transitions and photochemical properties of this compound has allowed for the experimental probing of the energy levels associated with the δ-orbitals, thus refining the theoretical models of metal-metal bonding.
Furthermore, this compound has served as a versatile precursor for the synthesis of a wide array of other quadruply bonded dimolybdenum compounds. lookchem.com By replacing the acetate ligands with other bridging ligands, researchers have been able to systematically modify the electronic and steric properties of the dimolybdenum core, leading to a deeper understanding of the factors that influence the strength and reactivity of the quadruple bond.
Theoretical studies on this compound, including investigations into its electron transport properties, continue to contribute to our fundamental understanding of bonding and electron delocalization in molecular systems. These studies explore how the unique electronic structure of the quadruple bond can influence the conductive properties of single molecules, opening up avenues for the design of novel molecular electronic devices.
| Parameter | Value | Significance |
|---|---|---|
| Mo-Mo Bond Order | 4 (Quadruple Bond) | One of the earliest confirmed examples of a quadruple bond. |
| Electronic Configuration | σ²π⁴δ² | Describes the filling of molecular orbitals in the Mo-Mo bond. |
| Mo-Mo Bond Length | ~2.09 Å | Significantly shorter than the Mo-Mo distance in molybdenum metal, indicating a strong covalent bond. |
| Structure | Chinese Lantern / Paddlewheel | Bridging acetate ligands hold the two molybdenum atoms in close proximity. |
Prospective Research Directions and Future Innovations
Design and Synthesis of Advanced Functionalized Molybdenum(II) Tetraacetate Derivatives
A primary area of ongoing research involves the strategic modification of the parent molybdenum(II) tetraacetate structure, Mo₂(O₂CCH₃)₄, by replacing the acetate (B1210297) ligands with other carboxylates or functional groups. wikipedia.org This approach allows for the fine-tuning of the compound's physical and chemical properties, such as solubility, electronic characteristics, and reactivity. The goal is to create a new generation of derivatives with enhanced capabilities for applications in catalysis, molecular electronics, and materials science.
Research in this area focuses on several key strategies:
Ligand Exchange Reactions: The acetate ligands are readily substitutable, providing a versatile platform for introducing a wide array of functionalities. wikipedia.org For example, replacing acetate with chiral carboxylates can induce chirality in the resulting dinuclear complex, a desirable trait for asymmetric catalysis.
Axial Ligand Coordination: The molybdenum centers possess open coordination sites in the axial positions, perpendicular to the Mo-Mo bond. These sites can bind various donor molecules, influencing the electronic structure and reactivity of the quadruple bond. Research is exploring the coordination of different Lewis bases to modulate these properties.
Bridging Ligand Design: The design of novel bridging ligands that can replace the four acetate groups is a significant area of interest. Dicarboxylate ligands, for instance, have been used to create loop-shaped dimolybdenum compounds. acs.org The use of longer, more complex bridging ligands can lead to the formation of coordination polymers and metal-organic frameworks (MOFs).
| Derivative Type | Example Ligand/Modification | Resulting Property | Potential Application |
|---|---|---|---|
| Carboxylate Exchange | Trifluoroacetate | Increased Lewis acidity | Catalysis |
| Carboxylate Exchange | Chiral Carboxylates | Chirality | Asymmetric Catalysis |
| Bridging Ligands | Dicarboxylates (e.g., Oxalate) | Formation of oligomers/polymers | Molecular Wires |
| Axial Ligand Addition | Pyridines, Phosphines | Modified electronic/redox properties | Sensors, Molecular Switches |
In-Situ Spectroscopic Monitoring of Reaction Mechanisms
A deeper understanding of the reaction mechanisms involving molybdenum(II) tetraacetate is crucial for optimizing existing applications and discovering new ones. Traditional analytical methods often characterize reaction products after the reaction is complete, providing limited insight into the transient intermediates and reaction pathways. In-situ spectroscopic techniques, which monitor reactions as they occur, offer a powerful solution to this challenge.
Future research will increasingly employ a suite of in-situ spectroscopic methods to study the dynamics of reactions involving molybdenum(II) tetraacetate. Techniques such as Fourier-transform infrared (FT-IR), UV-Vis, and Raman spectroscopy can provide real-time information on changes in bonding, coordination environment, and the oxidation state of the molybdenum centers. mdpi.com For instance, monitoring the ligand exchange reactions of Mo₂(O₂CCH₃)₄ can reveal the stepwise substitution mechanism and identify key intermediate species. This detailed mechanistic information is invaluable for the rational design of catalysts and the controlled synthesis of complex molecular architectures. A study on silica-supported molybdenum systems has already demonstrated the power of combining in-situ FT-IR and UV-Vis spectroscopy to track the photoreduction of Mo⁶⁺ centers, highlighting the potential of these techniques for studying molybdenum-based systems. mdpi.com
Integrated Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental synthesis and computational modeling is a rapidly growing trend in chemical research. For molybdenum(II) tetraacetate and its derivatives, integrated approaches that combine laboratory experiments with theoretical calculations are poised to accelerate discovery and innovation. Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, bonding, and reactivity of these complex molecules. mdpi.com
Prospective research in this domain will focus on:
Predicting Molecular Properties: Computational models can be used to predict the geometric and electronic properties of yet-to-be-synthesized derivatives. This allows researchers to screen potential candidates for desired characteristics before committing to laboratory synthesis, saving time and resources.
Elucidating Reaction Pathways: Theoretical calculations can map out the potential energy surfaces of reactions, identifying transition states and calculating activation barriers. This information is critical for understanding reaction mechanisms at a fundamental level.
Interpreting Spectroscopic Data: Computational chemistry is instrumental in interpreting complex spectroscopic data. By calculating theoretical spectra (e.g., IR, UV-Vis) and comparing them with experimental results, researchers can confidently assign spectral features to specific molecular structures and electronic transitions. rsc.org
For example, DFT calculations have been successfully used to investigate the nature of the Mo-Mo bond in related clusters and to understand the ground state electronic configurations, confirming experimental observations from X-ray crystallography. mdpi.com
| Step | Experimental Technique | Computational Method | Objective |
|---|---|---|---|
| 1. Design | N/A | DFT, Molecular Mechanics | Screen potential derivative structures and predict properties. |
| 2. Synthesis | Schlenk line techniques, Reflux | N/A | Synthesize target compounds based on computational screening. rsc.org |
| 3. Characterization | X-ray Crystallography, NMR, IR, UV-Vis | DFT, TD-DFT | Confirm structure and compare experimental spectra with calculated spectra for accurate assignment. |
| 4. Reactivity Studies | In-situ Spectroscopy, Kinetics | DFT (Transition State Search) | Elucidate reaction mechanisms and validate computational models. |
Exploration of Nanoscale Architectures and Hybrid Materials Derived from Molybdenum(II) Tetraacetate
The use of well-defined molecular precursors is a cornerstone of bottom-up nanotechnology. Molybdenum(II) tetraacetate serves as an excellent molecular building block for the construction of sophisticated nanoscale architectures and hybrid materials. americanelements.comamericanelements.com Its rigid paddlewheel structure and the potential for functionalization at both the carboxylate and axial positions provide precise control over the assembly of larger structures.
Future innovations will likely emerge from several key areas:
Metal-Organic Frameworks (MOFs): By replacing the simple acetate ligands with rigid, ditopic, or polytopic carboxylate linkers, molybdenum(II) tetraacetate units can be assembled into extended one-, two-, or three-dimensional porous frameworks. These MOFs could find applications in gas storage, separation, and heterogeneous catalysis.
Hybrid Inorganic-Organic Materials: Molybdenum(II) tetraacetate can be integrated with other materials to create novel hybrid systems. nih.gov For example, grafting these dimolybdenum units onto the surface of silica (B1680970) or other oxide supports can generate well-defined, isolated active sites for catalysis.
Nanoparticle Synthesis: The compound can serve as a precursor for the synthesis of molybdenum-containing nanoparticles, such as molybdenum disulfide (MoS₂) or molybdenum oxides. rsc.orgsigmaaldrich.com The controlled decomposition of molybdenum(II) tetraacetate or its derivatives can offer a route to nanoparticles with specific sizes and morphologies, which are of interest for applications in electronics and catalysis. The synthesis of MoS₂ nanosheets and nanoflowers for supercapacitor applications highlights the potential of molybdenum-based nanomaterials. rsc.org Similarly, the creation of interacting nanoscale magnetic superatom clusters in molybdenum oxide bronzes showcases the complex materials accessible from molybdenum precursors. rsc.org
The exploration of these nanoscale and hybrid materials represents a significant frontier in materials chemistry, where the fundamental properties of the molybdenum-molybdenum quadruple bond can be harnessed to create materials with emergent functions.
Q & A
Basic Question: What is the optimal synthetic route for preparing molybdenum(II) tetraacetate, and how can purity be ensured?
Methodological Answer:
Molybdenum(II) tetraacetate ([Mo₂(OAc)₄]) is synthesized via refluxing molybdenum hexacarbonyl ([Mo(CO)₆]) in glacial acetic acid under inert conditions. Critical parameters include:
- Reaction Temperature : Maintain reflux (~118°C) to ensure complete decarbonylation.
- Oxidative Environment : Introduce trace oxygen or air to oxidize Mo(0) to Mo(II).
- Purification : Recrystallization from acetic acid yields needle-like crystals. Storage at −20°C prevents decomposition .
Purity Validation : Use elemental analysis (C, H, Mo content) and infrared spectroscopy (absence of CO stretches at ~2000 cm⁻¹ confirms decarbonylation) .
Basic Question: Which analytical techniques are most effective for characterizing the structure of molybdenum(II) tetraacetate?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : Resolves the quadruple Mo–Mo bond (bond length ~2.14 Å) and bridging acetate ligands. The dimeric structure with four acetate bridges is confirmed .
- Electronic Circular Dichroism (ECD) : Used in chiral studies to compare experimental spectra with computed configurations (e.g., distinguishing 1R,2R vs. 1S,2S isomers in vic-diol complexes) .
- UV-Vis Spectroscopy : Absorbance bands at ~400–500 nm correlate with metal-metal charge transfer transitions .
Advanced Question: How does the Mo–Mo quadruple bond in molybdenum(II) tetraacetate influence its catalytic activity?
Methodological Answer:
The Mo≡Mo bond (bond order 4) enhances electron-richness, enabling unique reactivity:
- Redox Catalysis : The bond facilitates electron transfer in reactions like alkene epoxidation. Kinetic studies show turnover frequencies (TOFs) depend on solvent polarity and ligand substitution .
- Substrate Activation : The dimer can coordinate to Lewis bases (e.g., pyridine), modulating catalytic cycles. For example, in C–H activation, the Mo center abstracts hydrogen atoms, forming reactive intermediates .
Experimental Design : Use cyclic voltammetry to assess redox potentials and in situ XAFS to monitor bond-length changes during catalysis .
Advanced Question: How can researchers address contradictions in stereochemical assignments when using molybdenum(II) tetraacetate as a chiral probe?
Methodological Answer:
Contradictions often arise from solvent effects or competing coordination modes. Mitigation strategies include:
- Multi-Method Validation : Combine ECD with NMR anisotropy (e.g., Mosher’s ester analysis) and X-ray crystallography of derivatives (e.g., tetraacetate-modified diols) .
- Computational Modeling : Compare experimental ECD spectra with time-dependent DFT (TD-DFT) calculations for (1R,2R) and (1S,2S) configurations. Discrepancies >10 nm suggest misassignment .
- Statistical Consistency : Apply the Hill criteria (e.g., dose-response alignment, biological plausibility) to evaluate conflicting data across studies .
Advanced Question: What methodologies enable the derivatization of molybdenum(II) tetraacetate into species like octachlorodimolybdate(4−), and what are their applications?
Methodological Answer:
Derivatization Protocol :
- Chlorination : React [Mo₂(OAc)₄] with concentrated HCl to replace acetates with chloride ligands, forming [Mo₂Cl₈]⁴−. Monitor progress via Raman spectroscopy (Mo–Cl stretches at ~300 cm⁻¹) .
Applications : - Catalytic Precursors : [Mo₂Cl₈]⁴− serves as a precursor for MoS₂ nanomaterials (via sulfidation) used in hydrogen evolution reactions (HER) .
- Magnetic Studies : EPR spectroscopy of paramagnetic derivatives (e.g., Mo(III) species) reveals spin states influenced by ligand field strength .
Advanced Question: How can researchers design experiments to explore new coordination geometries of molybdenum(II) tetraacetate in supramolecular systems?
Methodological Answer:
- Ligand Substitution : Replace acetate with chelating ligands (e.g., oxalate, bipyridine) and characterize using single-crystal XRD. For example, bipyridine forms a distorted octahedral geometry around Mo .
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding constants (Kₐ) for ligand exchange. Higher Kₐ values indicate stronger ligand-field stabilization .
- DFT Simulations : Predict stability of hypothetical geometries (e.g., trigonal prismatic) and validate with EXAFS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
